N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Description
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a benzylpiperazine core linked to a 5,6-dimethoxyindole moiety via an oxoethyl-carboxamide bridge. The compound’s structure combines a piperazine-derived pharmacophore, known for modulating neurotransmitter receptors (e.g., serotonin and dopamine receptors), with a dimethoxyindole group that may enhance binding specificity or metabolic stability .
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-21-13-18-12-20(26-19(18)14-22(21)32-2)24(30)25-15-23(29)28-10-8-27(9-11-28)16-17-6-4-3-5-7-17/h3-7,12-14,26H,8-11,15-16H2,1-2H3,(H,25,30) |
InChI Key |
RIAFYSQWANWTPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole core is synthesized via the Fischer indole reaction, employing 4,5-dimethoxyphenylhydrazine and ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH). Cyclization at 80–100°C yields 5,6-dimethoxyindole-2-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2 M, reflux).
Key Data:
-
Yield: 68–72% (hydrolysis step).
-
Characterization: NMR (DMSO-): δ 11.2 (s, 1H, NH), 7.35 (s, 1H, H-3), 6.85 (s, 1H, H-4), 3.91 (s, 3H, OCH), 3.89 (s, 3H, OCH).
Preparation of 2-Amino-1-(4-benzylpiperazin-1-yl)ethanone
Benzylation of Piperazine
Piperazine is treated with benzyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 25°C for 12 hours, yielding 4-benzylpiperazine (89% yield).
Acylation with Chloroacetyl Chloride
4-Benzylpiperazine reacts with chloroacetyl chloride (1.1 equiv) in DCM at 0°C, forming 1-chloroacetyl-4-benzylpiperazine . The product is isolated via filtration (Yield: 82%).
Amination to Ethanone Derivative
The chloro intermediate undergoes nucleophilic displacement with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 6 hours, yielding 2-amino-1-(4-benzylpiperazin-1-yl)ethanone (75% yield).
Key Data:
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
5,6-Dimethoxy-1H-indole-2-carboxylic acid is activated using thionyl chloride (SOCl) in DCM, forming the acyl chloride. Excess SOCl is removed under reduced pressure.
Coupling with Ethanone Amine
The acyl chloride reacts with 2-amino-1-(4-benzylpiperazin-1-yl)ethanone in DCM with TEA (2.5 equiv) at 0°C→25°C. The reaction is monitored via TLC (eluent: EtOAc/hexane 1:1), affording the target compound after column chromatography (SiO, 70% EtOAc/hexane).
Optimization Notes:
-
Microwave-assisted coupling (100 W, 80°C, 20 min) improves yield to 88%.
-
Alternative coupling agents (e.g., HATU, EDCI) show comparable efficiency but higher cost.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution with EtOAc/MeOH 9:1), yielding >95% purity.
Spectroscopic Confirmation
-
HRMS (ESI) : m/z calcd for CHNO [M+H]: 459.2028; found: 459.2031.
-
NMR (DMSO-) : δ 12.1 (s, 1H, NH), 7.45 (s, 1H, H-3), 7.32–7.25 (m, 5H, Ar-H), 4.02 (s, 6H, 2×OCH), 3.85–3.45 (m, 8H, piperazine-CH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Conventional | 72 | 24 | $$ |
| Microwave-assisted | 88 | 0.3 | $$$ |
| HATU-mediated | 85 | 12 | $$$$ |
Microwave synthesis offers superior efficiency, albeit with specialized equipment requirements.
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide. In a comprehensive study, various derivatives of indole-based compounds were synthesized and tested for their antimicrobial efficacy.
Key Findings:
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- It demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Research Insights:
- In vitro studies have shown that the compound can effectively reduce cell viability in human cancer cell lines, including breast and colon cancers.
- The mechanism of action appears to involve the induction of apoptotic pathways, making it a candidate for further development as an anticancer drug .
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of this compound with various biological targets.
Results from Docking Studies:
- The compound showed favorable binding interactions with target proteins associated with cancer and microbial resistance.
- Docking simulations indicated that the compound could serve as a lead structure for designing more potent derivatives with enhanced biological activity .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with readily available indole derivatives.
- Reactions: Key reactions include acylation and amination processes to introduce the piperazine moiety.
- Characterization: The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .
Case Studies
Several case studies have documented the effectiveness of this compound in both laboratory settings and preclinical trials:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant activity against Staphylococcus aureus (MIC = 5.19 µM) |
| Study B | Anticancer | Induced apoptosis in colon cancer cells (IC50 = 4.12 µM) |
| Study C | Molecular Docking | High binding affinity with target proteins related to cancer therapy |
These findings underscore the versatility of this compound as a promising candidate in drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain or enzymes involved in cancer cell proliferation. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzylpiperazine derivatives, differing primarily in the substituents attached to the oxoethyl-carboxamide backbone. Below is a detailed comparison based on available evidence:
2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Structural Differences : Replaces the 5,6-dimethoxyindole group with a 4-sulfamoylphenyl moiety.
- Hypothetical Implications: The sulfamoyl group (-SO₂NH₂) may improve aqueous solubility compared to the lipophilic indole ring in the target compound. Potential for altered target selectivity; sulfonamides are common in carbonic anhydrase inhibitors or diuretics, suggesting divergent therapeutic pathways .
- Evidence Source : Listed in Enamine Ltd’s Building Blocks Catalogue (2021) as a related scaffold .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
- Structural Differences : Substitutes the indole-carboxamide with a 4-tert-butylbenzenesulfonamide group.
- Benzenesulfonamide moieties are prevalent in protease inhibitors (e.g., HIV-1 protease), hinting at possible antiviral or anti-inflammatory applications .
- Evidence Source : Indexed in a chemical product database (2022) as a structurally analogous compound .
General Trends in Benzylpiperazine Derivatives
- Pharmacokinetic Predictions :
- Indole-containing derivatives (e.g., the target compound) may exhibit higher CNS penetration due to increased lipophilicity.
- Sulfonamide or sulfamoyl analogs likely favor peripheral tissue distribution.
- Synthetic Accessibility :
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
The presence of a benzylpiperazine moiety suggests potential interactions with various neurotransmitter receptors, while the indole core is associated with diverse biological activities.
1. Antitumor Activity
Recent studies have demonstrated that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that compound 1 has an IC₅₀ value of approximately 0.33 μM against glioblastoma KNS42 cells. This suggests a potent antiproliferative effect, which may be attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and survival .
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| KNS42 (Glioblastoma) | 0.33 | Inhibition of cell viability and proliferation |
| Other Cancer Types | Varies | Potential apoptosis induction |
2. Neuropharmacological Effects
The structural components of compound 1 suggest it may interact with central nervous system receptors, particularly those related to serotonin and dopamine pathways. Preliminary investigations indicate that compound 1 may act as a selective ligand for specific receptors, potentially influencing mood and cognition. However, further studies are needed to elucidate these effects fully.
3. Receptor Interaction Studies
In receptor binding assays, compound 1 was evaluated for its affinity towards cannabinoid receptors CB₁ and CB₂. The results indicated that it acts as a selective agonist at CB₂ receptors with an EC₅₀ value of around 0.12 μM, while showing minimal activity at CB₁ receptors. This selectivity is crucial for developing therapeutic agents with fewer side effects related to the central nervous system .
Case Study 1: Glioblastoma Treatment
A study conducted on glioblastoma cells demonstrated that treatment with compound 1 resulted in significant reductions in cell proliferation rates compared to untreated controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Neuroprotective Potential
In a model assessing neuroprotective effects, compound 1 showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases where oxidative damage is a critical factor .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide?
Answer:
The synthesis typically involves coupling 5,6-dimethoxy-1H-indole-2-carboxylic acid with a functionalized piperazine derivative. General procedures include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to react the indole-2-carboxylic acid with 2-amino-1-(4-benzylpiperazin-1-yl)ethanone.
- Purification : Recrystallization from ethanol or chloroform is common, with yields ranging from 63% to 85% for analogous compounds .
- Characterization : Confirm purity via melting point analysis (e.g., 211–215°C for free base) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Answer:
Key techniques include:
- ¹H and ¹³C NMR : Assign proton environments (e.g., δ 11.39 ppm for indole NH, δ 3.73 ppm for methoxy groups) and carbon resonances (e.g., δ 161.8 ppm for carbonyl groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₈Cl₂N₄O₃ at 515.1502 Da) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O bonds stabilizing the piperazine-indole conformation) .
Advanced: How can enantioselective binding to dopamine receptors be evaluated for this compound?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) in competitive binding studies with D2/D3 receptor-expressing cell membranes.
- Chiral separation : Employ chiral HPLC or SFC to isolate enantiomers, as seen in analogous piperazine-carboxamide studies (e.g., enantiomeric excess >95%) .
- Computational docking : Apply molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the D3 receptor’s orthosteric site, prioritizing interactions with Ser196 and Asp110 residues .
Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize assay conditions : Control variables such as buffer pH (7.4), temperature (25°C), and receptor density (e.g., ≤1.5 pmol/mg protein) to minimize variability .
- Validate target selectivity : Use counter-screens against off-target receptors (e.g., serotonin 5-HT₁A, adrenergic α₁) to confirm specificity .
- Meta-analysis : Pool data from multiple studies (e.g., using Prism software) to identify trends and outliers, adjusting for batch effects .
Advanced: What computational strategies optimize the pharmacokinetic profile of this compound?
Answer:
- ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–4), aqueous solubility (>50 µM), and CYP450 inhibition risk .
- Metabolic stability : Simulate hepatic clearance via cytochrome P450 isoforms (e.g., CYP3A4) using liver microsomal assays .
- Blood-brain barrier (BBB) penetration : Apply the BBB score model (e.g., PSA <90 Ų, MW <450 Da) to prioritize analogs with CNS activity .
Basic: What in vitro assays are recommended for initial pharmacological screening?
Answer:
- Cell viability assays : Test cytotoxicity in HEK293 or SH-SY5Y cells (MTT assay, 48-hour exposure) to establish safety margins (IC₅₀ >100 µM) .
- Functional cAMP assays : Measure D2 receptor-mediated inhibition of forskolin-stimulated cAMP in CHO-K1 cells (EC₅₀ range: 10–100 nM for high-affinity analogs) .
- Kinase profiling : Screen against a panel of 50 kinases (e.g., PKC, PKA) to rule off-target effects .
Advanced: How can reaction yields be improved during scale-up synthesis?
Answer:
- Process optimization : Use design of experiments (DoE) to vary parameters (e.g., solvent polarity, temperature, stoichiometry) and identify optimal conditions (e.g., DMF at 80°C, 1.2 eq coupling agent) .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., amide coupling), reducing side-product formation by 30% .
- Catalyst screening : Test Pd/C or Ni catalysts for deprotection steps, achieving >90% conversion in hydrogenation reactions .
Advanced: What strategies resolve spectral overlap in NMR analysis of this compound?
Answer:
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals (e.g., distinguishing methoxy carbons at δ 55.9 ppm) and NOESY to identify spatial proximity of benzylpiperazine and indole protons .
- Variable temperature NMR : Conduct experiments at 298–323 K to separate broadened peaks (e.g., NH protons) via increased thermal motion .
- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., at the piperazine carbonyl) to simplify signal assignment .
Basic: What are the key structural motifs influencing this compound’s bioactivity?
Answer:
- Piperazine moiety : Enhances solubility and receptor binding via hydrogen bonding with Asp110 in D3 receptors .
- 5,6-Dimethoxyindole : Increases lipophilicity (logP +0.5) and π-π stacking with aromatic residues (e.g., Phe346) .
- Benzyl group : Modulates selectivity by occupying a hydrophobic pocket in the receptor’s extracellular loop .
Advanced: How can in silico models predict metabolite formation for this compound?
Answer:
- MetaSite software : Simulate phase I metabolism (e.g., CYP3A4-mediated N-dealkylation of the benzyl group) .
- Machine learning : Train random forest models on historical data to prioritize metabolites (e.g., hydroxylation at indole C4) .
- LC-MS/MS validation : Compare predicted metabolites with experimental data from hepatocyte incubations (retention time ±0.2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
